(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a dimethoxyphenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated thiazole.
Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and the acrylonitrile group suggests that it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and advanced coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to metal ions, potentially inhibiting metalloprotein enzymes. The acrylonitrile group can undergo Michael addition reactions with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Similar structure but with a phenyl group instead of an o-tolyl group.
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dimethoxyphenyl and o-tolyl groups can influence its interaction with biological targets and its overall chemical behavior, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-4-5-7-15(14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRJMUJVHPLNC-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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